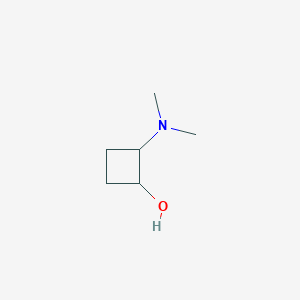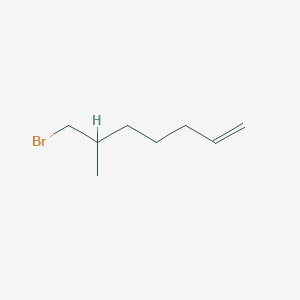
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C14H10ClNOS and a molecular weight of 275.75 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an indole ring fused with a thiophene ring and a chloroacetyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone typically involves the reaction of 2-thien-2-yl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted ethanone derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
Applications De Recherche Scientifique
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. The indole and thiophene rings contribute to the compound’s ability to interact with various biological pathways, potentially affecting cell signaling and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-thien-2-yl-1H-indol-3-yl)ethanone: Lacks the chloro group, resulting in different reactivity and biological activity.
2-chloro-1-(1H-indol-3-yl)ethanone: Lacks the thiophene ring, affecting its overall structure and function.
1-(2-thien-2-yl-1H-indol-3-yl)propanone: Has a longer carbon chain, which may influence its chemical properties and applications.
Uniqueness
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is unique due to the presence of both the chloroacetyl group and the fused indole-thiophene ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H10ClNOS |
|---|---|
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
2-chloro-1-(2-thiophen-2-yl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C14H10ClNOS/c15-8-11(17)13-9-4-1-2-5-10(9)16-14(13)12-6-3-7-18-12/h1-7,16H,8H2 |
Clé InChI |
MQKKCPPKILLXRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




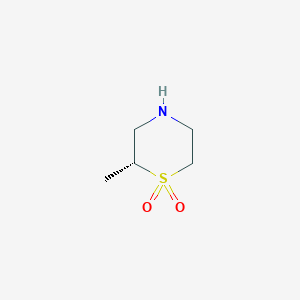
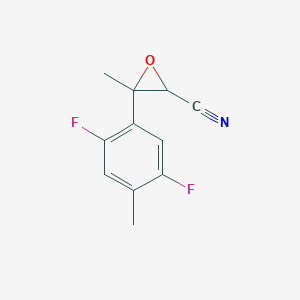
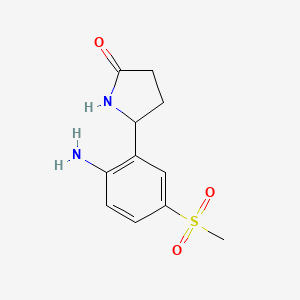
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
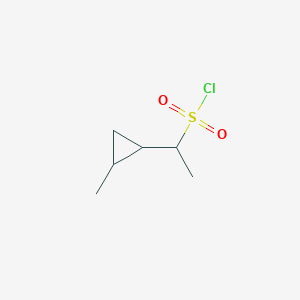


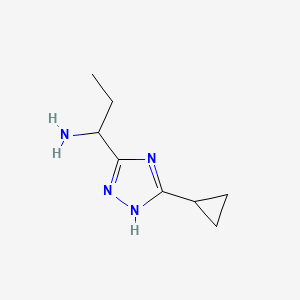
![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)
